

Application Notes and Protocols for (Rac)-UK-414495 in Animal Models

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Compound of Interest		
Compound Name:	(Rac)-UK-414495	
Cat. No.:	B15559976	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage and administration of **(Rac)-UK-414495**, a potent and selective neutral endopeptidase (NEP) inhibitor, in a key preclinical animal model. The information is derived from foundational studies investigating its potential for the treatment of female sexual arousal disorder (FSAD).[1][2]

Introduction

(Rac)-UK-414495, developed by Pfizer, is a selective inhibitor of the enzyme neutral endopeptidase.[2] NEP is responsible for the breakdown of various vasoactive neuropeptides, most notably Vasoactive Intestinal Peptide (VIP).[2] In the context of female sexual arousal, VIP is a key neurotransmitter that contributes to increased genital blood flow, a critical physiological response.[1][3] By inhibiting NEP, UK-414495 potentiates the effects of endogenous VIP, leading to enhanced and prolonged vasodilation in genital tissues.[1][3][4] Preclinical studies have demonstrated the efficacy of this compound in a rabbit model of female sexual arousal.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative data from the pivotal study by Wayman et al. (2010) in anaesthetized New Zealand white rabbits.

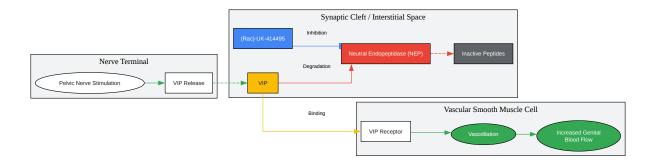


Parameter	Value	Animal Model	Notes
Drug	(Rac)-UK-414495	New Zealand White Rabbit	Female, 2.5-3.5 kg
Formulation	Solution in sterile saline	-	-
Administration Route	Intravenous (i.v.) infusion	Marginal ear vein	-
Dosage Regimen	Cumulative, dose- escalating infusions	-	Doses were administered to achieve steady-state plasma concentrations.
Effective Concentration (EC50)	37 ± 9 nM	-	For potentiation of pelvic nervestimulated increases in vaginal blood flow. This corresponds to 3.6 times the in vitro IC50 for rabbit NEP.
Vehicle Control	Sterile saline	-	Administered under the same experimental conditions.

Signaling Pathway

The mechanism of action of **(Rac)-UK-414495** involves the modulation of the VIP signaling pathway in genital tissues. Pelvic nerve stimulation triggers the release of VIP from nerve terminals. VIP then binds to its receptors on vascular smooth muscle cells, leading to relaxation and vasodilation, which in turn increases genital blood flow. NEP rapidly degrades VIP, terminating its effect. UK-414495 inhibits NEP, thereby prolonging the action of VIP and enhancing the vasodilatory response.





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Signaling pathway of **(Rac)-UK-414495** in promoting genital blood flow.

Experimental Protocols

The following protocols are based on the methodology described by Wayman et al. (2010).

Animal Model Preparation

- Animal Species: Female New Zealand white rabbits (2.5-3.5 kg).
- Anesthesia: Induce anesthesia with an appropriate agent (e.g., pentobarbitone sodium, 30 mg/kg i.v.). Maintain anesthesia throughout the experiment with a continuous infusion of an anesthetic agent.
- Surgical Preparation:
 - Perform a tracheotomy and cannulate the trachea to ensure a clear airway.
 - Cannulate a carotid artery for continuous monitoring of arterial blood pressure and heart rate.



- Cannulate the marginal ear vein for the administration of anesthetic, (Rac)-UK-414495,
 and vehicle.
- Isolate the pelvic nerve for electrical stimulation.

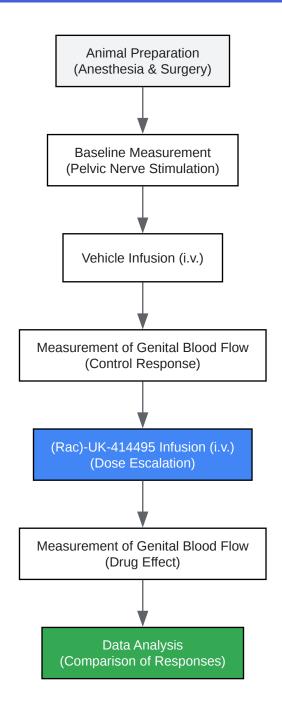
(Rac)-UK-414495 Administration Protocol

- Drug Preparation: Dissolve (Rac)-UK-414495 in sterile saline to the desired stock concentrations.
- Administration: Administer the drug intravenously via the cannulated marginal ear vein using a precision infusion pump.
- · Dosing Regimen:
 - Establish a stable baseline of pelvic nerve-stimulated genital blood flow.
 - Administer a continuous infusion of the vehicle (sterile saline) for a control period.
 - Administer (Rac)-UK-414495 in a cumulative, dose-escalating manner. Allow sufficient time at each dose to achieve steady-state plasma concentrations and a stable physiological response before escalating to the next dose.

Experimental Workflow

The following diagram illustrates the general experimental workflow for evaluating the efficacy of (Rac)-UK-414495.





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Experimental workflow for in vivo evaluation of (Rac)-UK-414495.

Measurement of Genital Blood Flow

- Technique: Use laser Doppler flowmetry to continuously measure vaginal and clitoral blood flow.
- Procedure:



- Place laser Doppler probes on the surface of the vaginal and clitoral tissue.
- Record baseline blood flow.
- Apply electrical stimulation to the pelvic nerve (e.g., 5V, 5ms pulse width, 1-16 Hz for 1 minute) to induce a physiological increase in blood flow.
- Record the peak and duration of the hyperemic response.
- Repeat stimulations at regular intervals to ensure reproducibility of the response before and during drug administration.

Conclusion

(Rac)-UK-414495 has been shown to be a potent enhancer of pelvic nerve-stimulated increases in genital blood flow in a rabbit model. The provided data and protocols offer a foundation for further research into the therapeutic potential of NEP inhibitors for female sexual arousal disorder. Careful adherence to the described methodologies is crucial for obtaining reproducible and reliable results in similar preclinical studies.

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